Home > Products > Screening Compounds P26530 > N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide - 2034549-56-7

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

Catalog Number: EVT-3118551
CAS Number: 2034549-56-7
Molecular Formula: C19H18N8O
Molecular Weight: 374.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-dependent toxicity, leading to compromised renal function in patients, possibly due to crystal deposits in renal tubules []. Further research revealed species-specific metabolism of SGX523 by aldehyde oxidase (AO) in monkeys and humans, resulting in the formation of a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), potentially contributing to the observed renal issues [].

    Relevance: This compound shares a similar structure with the target compound, particularly the presence of the [, , ]triazolo[4,3-b]pyridazine moiety, but differs in the substituents attached to this core structure. Specifically, SGX523 features a (1-methyl-1H-pyrazol-4-yl)thio group at the 6-position and a quinoline ring directly linked to the pyridazine ring, while the target compound has a pyrrolidin-1-yl group at the 6-position and a carboxamide-linked quinoxaline ring at the 3-position.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors []. Preclinical studies in mice demonstrated a reduced propensity to induce physical dependence compared to nonselective benzodiazepines [].

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

    Compound Description: SL651498 exhibits functional selectivity for specific non-α1 GABAA receptors []. Preclinical studies in mice demonstrated a reduced propensity to induce physical dependence compared to nonselective benzodiazepines [].

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Both Compound 1 and the target compound share the [, , ]triazolo[4,3-b]pyridazine scaffold. While Compound 1 incorporates a 3-methylisothiazol-5-yl group at the 6-position and a 7-methoxy-1,5-naphthyridin-4-amine moiety connected via a methylene linker at the 3-position, the target compound features a pyrrolidin-1-yl group at the 6-position and a quinoxaline-2-carboxamide group linked by a methylene bridge at the 3-position.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed to address the bioactivation concerns of Compound 1, Compound 2 underwent significant structural modifications, particularly introducing a 2-methoxyethoxy group on the naphthyridine ring to shift metabolism away from the isothiazole moiety []. Although it successfully diverted metabolism, Compound 2 still exhibited glutathione conjugation and covalent protein binding, albeit at a lower level than Compound 1 []. This finding underscores the challenges of predicting and mitigating bioactivation liabilities in drug design, highlighting the need for thorough metabolic profiling during drug development [].

3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

N,N-dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

2,6,6-trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

    Compound Description: This compound has been identified as a potential activator of GPR17 [].

Properties

CAS Number

2034549-56-7

Product Name

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide

Molecular Formula

C19H18N8O

Molecular Weight

374.408

InChI

InChI=1S/C19H18N8O/c28-19(15-11-20-13-5-1-2-6-14(13)22-15)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,28)

InChI Key

PXEBCYKDCJUYMT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=NC5=CC=CC=C5N=C4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.